molecular formula C20H30N2O B5961743 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone

Cat. No.: B5961743
M. Wt: 314.5 g/mol
InChI Key: IORYGDDQGSJWQI-UHFFFAOYSA-N
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Description

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]ethanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the ethanone group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-16(2)19-7-5-18(6-8-19)13-21-11-4-9-20(14-21)10-12-22(15-20)17(3)23/h5-8,16H,4,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORYGDDQGSJWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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